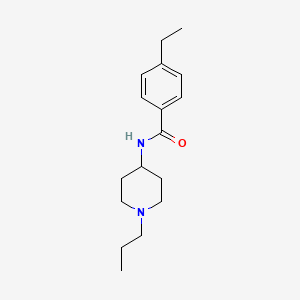
2-butoxyphenyl benzoate
Descripción general
Descripción
2-butoxyphenyl benzoate, also known as BPB, is a common ultraviolet (UV) absorber used in various industries, including cosmetics, plastics, and textiles. BPB is a benzophenone derivative, which is a class of organic compounds that exhibit excellent UV-absorbing properties. BPB is used to protect products from UV radiation, which can cause photochemical degradation, discoloration, and other adverse effects.
Mecanismo De Acción
2-butoxyphenyl benzoate absorbs UV radiation in the range of 280-360 nm, which corresponds to the range of UV radiation that is most harmful to biological systems and materials. This compound absorbs UV radiation by the process of electronic excitation, which involves the promotion of an electron from the ground state to an excited state. The excited state of this compound is unstable and quickly decays back to the ground state by releasing the absorbed energy as heat.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in cosmetics and other products. However, some studies have suggested that this compound may have estrogenic activity, which could potentially have adverse effects on human health. Further research is needed to fully understand the potential risks of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butoxyphenyl benzoate is a useful tool for studying the effects of UV radiation on biological systems and materials. This compound has several advantages, including its high UV-absorbing efficiency, low toxicity, and ease of use. However, this compound also has some limitations, including its narrow absorption spectrum, which may not be suitable for all applications.
Direcciones Futuras
There are several future directions for research on 2-butoxyphenyl benzoate. One area of interest is the development of new UV-absorbing compounds that have improved properties compared to this compound. Another area of interest is the study of the potential health effects of this compound and other UV absorbers. Finally, there is a need for further research on the environmental impact of this compound and other UV absorbers, particularly in aquatic ecosystems where these compounds can accumulate and potentially harm aquatic organisms.
Aplicaciones Científicas De Investigación
2-butoxyphenyl benzoate is widely used in scientific research as a UV absorber in various fields, including photochemistry, photobiology, and materials science. This compound is often used as a standard reference compound for evaluating the UV-absorbing properties of other compounds. This compound is also used as a tool to study the effects of UV radiation on biological systems and materials.
Propiedades
IUPAC Name |
(2-butoxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-3-13-19-15-11-7-8-12-16(15)20-17(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPSDFGFLZIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4680059.png)
![4-[(2-fluorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4680067.png)
![4-chloro-N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4680073.png)
![methyl 5-methyl-2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4680077.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4680080.png)
![3-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)benzamide](/img/structure/B4680103.png)
![1-(2,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4680109.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4680116.png)


![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4680139.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4680144.png)
![3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4680150.png)
![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)